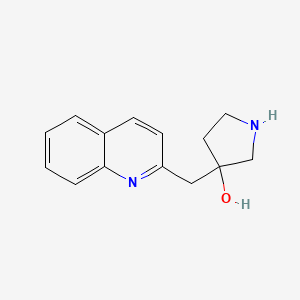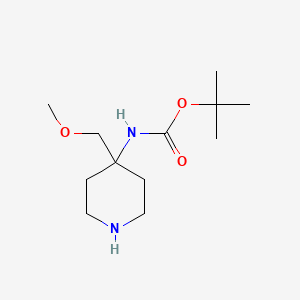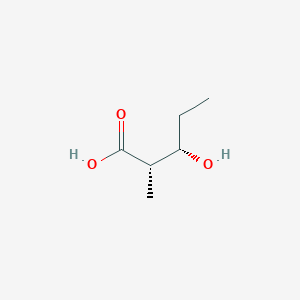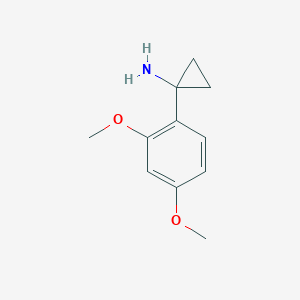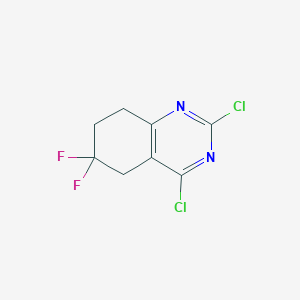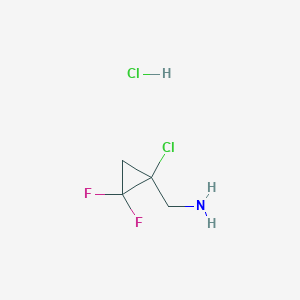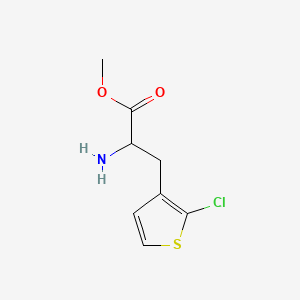
Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate: is an organic compound that belongs to the class of amino acid derivatives. It features a thiophene ring substituted with a chlorine atom, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorothiophene and methyl acrylate.
Formation of Intermediate: The 2-chlorothiophene undergoes a halogenation reaction to introduce the chlorine atom at the desired position.
Amino Acid Formation: The intermediate is then subjected to a Michael addition reaction with methyl acrylate, followed by amination to introduce the amino group.
Esterification: Finally, the product is esterified to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate serves as a building block for the synthesis of more complex molecules
Biology
This compound is studied for its potential biological activities. The presence of the amino acid moiety suggests it could interact with biological systems, possibly acting as an enzyme inhibitor or a ligand for certain receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the creation of compounds with specific desired properties.
Wirkmechanismus
The mechanism by which Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-(thiophen-2-yl)propanoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Methyl 2-amino-3-(2-bromothiophen-3-yl)propanoate: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties and reactivity.
Methyl 2-amino-3-(2-methylthiophen-3-yl)propanoate: Substitution with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
The presence of the chlorine atom in Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate imparts unique electronic effects, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H10ClNO2S |
|---|---|
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)6(10)4-5-2-3-13-7(5)9/h2-3,6H,4,10H2,1H3 |
InChI-Schlüssel |
HJCLTENFVWRZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(SC=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)

![(E)-4-(4-Biphenylyl)-3-buten-2-on [German]](/img/structure/B13526680.png)
